![molecular formula C17H13Cl2N3O4S B2891305 methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-17-6](/img/structure/B2891305.png)
methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
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Description
Methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C17H13Cl2N3O4S and its molecular weight is 426.27. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Pyrazole derivatives have been extensively studied for their potential anticancer properties. The core structure of the compound has shown promise in being cytotoxic to various human cell lines. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells, particularly through the activation of autophagy proteins and p53-mediated pathways .
Antioxidant Properties
The pyrazole ring, which is present in the compound, is known to possess significant antioxidant capabilities. This is crucial in the context of cancer research, as oxidative stress is a known factor in the development and progression of cancer. Pyrazole derivatives can act as radical scavengers, potentially more active than standard antioxidants like ascorbic acid .
Antimicrobial Efficacy
Compounds with a pyrazole moiety have been reported to exhibit antimicrobial activity. This includes potential effectiveness against multidrug-resistant bacteria, which is a growing concern in the medical field. The structural modification of pyrazoles, such as the introduction of sulfonamide groups, can enhance their pharmacological properties .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are recognized for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. These activities make them valuable in the development of new treatments for parasitic diseases, which are major health concerns in many parts of the world .
Drug Development
The pyrazole core is a common structural unit in marketed drugs. Its presence in a compound can be indicative of a wide variety of therapeutic and pharmacological properties. As such, derivatives of this compound could be considered for further studies to develop efficient drugs for treating various diseases .
Molecular Docking Studies
Molecular docking studies are essential in drug discovery, allowing researchers to predict the interaction between a drug candidate and its target. Pyrazole derivatives can be used in such studies to reveal interactions with various biological targets, such as enzymes or receptors, which is critical in understanding their mechanism of action and optimizing their efficacy .
properties
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4S/c1-26-17(23)15-9-16(10-2-7-13(18)14(19)8-10)22(21-15)11-3-5-12(6-4-11)27(20,24)25/h2-9H,1H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOZEUYOFKKGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate |
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